Cas no 1706458-47-0 (4-Chloro-6-difluoromethyl-5-nitro-pyrimidine)
4-Chloro-6-difluoromethyl-5-nitro-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine
- Pyrimidine, 4-chloro-6-(difluoromethyl)-5-nitro-
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- Inchi: 1S/C5H2ClF2N3O2/c6-4-3(11(12)13)2(5(7)8)9-1-10-4/h1,5H
- InChI Key: DLDMZUGRMZMTDS-UHFFFAOYSA-N
- SMILES: C1=NC(C(F)F)=C([N+]([O-])=O)C(Cl)=N1
4-Chloro-6-difluoromethyl-5-nitro-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508431-1g |
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine |
1706458-47-0 | 97% | 1g |
$568 | 2023-02-02 |
4-Chloro-6-difluoromethyl-5-nitro-pyrimidine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine
Comprehensive Overview of 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine (CAS No. 1706458-47-0)
4-Chloro-6-difluoromethyl-5-nitro-pyrimidine (CAS No. 1706458-47-0) is a highly specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique nitro and difluoromethyl functional groups, serves as a critical intermediate in the synthesis of advanced heterocyclic compounds. Its molecular structure, C5H2ClF2N3O2, offers versatile reactivity, making it invaluable for drug discovery and crop protection applications.
In recent years, the demand for nitro-substituted pyrimidines like 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers are particularly interested in its potential to modulate enzyme inhibition and bioactivity, aligning with trends in precision medicine and green chemistry. The compound’s chloro and difluoromethyl moieties enhance its electrophilic properties, facilitating cross-coupling reactions in organofluorine chemistry.
From an industrial perspective, CAS 1706458-47-0 is synthesized through controlled nitration and halogenation processes, ensuring high purity for GMP-compliant applications. Its stability under ambient conditions and solubility in polar aprotic solvents like DMSO or acetonitrile make it a preferred choice for high-throughput screening (HTS) in pharmaceutical R&D. Notably, its nitro group can be selectively reduced to amines, enabling diverse scaffold functionalization.
Environmental and regulatory considerations are paramount when handling 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine. While not classified as hazardous under current guidelines, its nitroaromatic nature necessitates proper waste disposal protocols. The compound’s low ecotoxicity profile aligns with the EU’s REACH and EPA’s TSCA frameworks, supporting its use in eco-friendly formulations.
Emerging applications of 1706458-47-0 include its integration into photoaffinity labeling probes for proteomics and as a building block for fluorescent tags in bioimaging. Its compatibility with click chemistry further expands its utility in bioconjugation. As the scientific community explores AI-driven molecular design, this compound’s structure-activity relationships (SAR) are being modeled to accelerate lead optimization.
In summary, 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine (CAS 1706458-47-0) exemplifies innovation at the intersection of medicinal chemistry and material science. Its multifaceted reactivity and compliance with sustainability benchmarks position it as a cornerstone for next-generation small-molecule therapeutics and smart agrochemicals.
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